molecular formula C22H16N2O2S B12267175 Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid

Cat. No.: B12267175
M. Wt: 372.4 g/mol
InChI Key: DDPJSROAAAQFMY-UHFFFAOYSA-N
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Description

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid is a synthetic organic compound characterized by a quinazoline core substituted with a phenyl group at the 4-position and a sulfanylacetic acid moiety at the 2-position. The quinazoline scaffold is a heterocyclic system known for its pharmacological relevance, particularly in anticancer and enzyme-inhibitory applications. The sulfanylacetic acid group enhances solubility and facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

Properties

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-phenyl-2-(4-phenylquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C22H16N2O2S/c25-21(26)20(16-11-5-2-6-12-16)27-22-23-18-14-8-7-13-17(18)19(24-22)15-9-3-1-4-10-15/h1-14,20H,(H,25,26)

InChI Key

DDPJSROAAAQFMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate to form α-iminoesters, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Attachment of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or phase-transfer catalysis to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine, aluminum chloride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Nitro-phenyl, halo-phenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylacetic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

(3-Methylquinoxalin-2-yl)sulfanylacetic Acid

  • Structure: Features a quinoxaline ring (two adjacent nitrogen atoms) instead of quinazoline (one nitrogen pair separated by a carbon). The 3-methyl group and phenylacetic acid substituent are key differences.
  • Molecular Formula : C₁₇H₁₄N₂O₂S; Molecular Weight : 310.37 g/mol.

2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

  • Structure: Incorporates a 4-methylphenyl-substituted dihydroquinazolinone core and an acetamide group instead of acetic acid.
  • Molecular Formula : C₂₃H₂₀ClN₃O₂S₂ (for a chloro-substituted analog).
  • Activity : Demonstrates anticancer properties, suggesting that the quinazoline-sulfanyl scaffold may interact with cellular targets like kinases or DNA .

Sulfanyl Acetic Acid Derivatives with Varied Substitutions

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic Acid

  • Structure : Replaces the quinazoline ring with a simple 4-isopropylphenyl group.
  • Molecular Formula : C₁₇H₁₈O₂S; Molecular Weight : 286.39 g/mol.

(2-Oxo-2-phenyl-ethyl sulfanyl)-acetic Acid

  • Structure : Contains a ketone group adjacent to the sulfanyl linkage.
  • Reactivity: Participates in Michael addition-aldol condensation domino reactions, indicating the sulfanylacetic acid moiety’s versatility in synthetic chemistry .

N-Substituted 5-Benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl Acetamides

  • Structure : Combines a 1,3,4-oxadiazole ring with a sulfanyl acetamide group.
  • Activity : Exhibits acetylcholinesterase (AChE) inhibition, highlighting the role of sulfur linkages in enzyme interaction .

Montelukast

  • Structure: Complex sulfanyl-containing drug with a quinoline core.

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Biological Activity Reference
Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic Acid Quinazoline Sulfanylacetic acid, phenyl ~342.4 (estimated) Hypothesized enzyme inhibition N/A
(3-Methylquinoxalin-2-yl)sulfanylacetic Acid Quinoxaline Sulfanylacetic acid, methyl 310.37 Not reported
2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic Acid Phenyl Sulfanylacetic acid, isopropyl 286.39 Not reported
2-{[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Dihydroquinazolinone Sulfanylacetamide, methylphenyl ~437.9 (estimated) Anticancer activity
N-Substituted sulfanyl acetamides 1,3,4-Oxadiazole Sulfanyl acetamide, benzyl ~300–350 Acetylcholinesterase inhibition

Key Research Findings

  • Synthetic Flexibility : Sulfanylacetic acid derivatives are synthesized via nucleophilic substitution or condensation reactions, often starting from phenylacetic acid esters or hydrazides .
  • Biological Relevance : Quinazoline-sulfanyl hybrids show promise in anticancer research, while simpler analogs target enzymes like AChE .
  • Structure-Activity Relationships (SAR): Quinazoline/quinoxaline cores enhance planar aromaticity, favoring DNA intercalation or kinase binding. Sulfanyl linkages improve solubility and metabolic stability compared to thioether or sulfone groups .

Biological Activity

Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid is an intriguing compound within the quinazoline family, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O2S, with a molecular weight of 296.3 g/mol. The compound features a quinazoline core, a sulfanyl group, and an acetic acid moiety, which contribute to its diverse biological properties.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies indicate significant antibacterial and antifungal activities against several pathogens. For instance, it has shown efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anticancer Potential : The compound may inhibit specific enzymes and receptors involved in cancer progression. Its interaction with tyrosine kinases is particularly noteworthy, as these enzymes play critical roles in cell signaling pathways related to cancer .

The biological mechanisms underlying the activities of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and various kinases, which are crucial in inflammatory responses and cancer signaling pathways .
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing cellular responses to external stimuli .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of this compound:

StudyPathogen/Cell LineActivity ObservedReference
1Staphylococcus aureusAntibacterial activity with MIC values indicating potency
2Candida albicansEffective antifungal properties demonstrated in vitro
3Cancer cell linesInhibition of cell proliferation observed in various assays
4COX enzymeSelective inhibition noted, suggesting anti-inflammatory potential

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